(2-nitrophenyl)methanesulfonyl Chloride
Overview
Description
“(2-Nitrophenyl)methanesulfonyl chloride”, also known as NpMsCl, is an organic compound with the chemical formula C7H6ClNO5S. It is a derivative of methanesulfonyl chloride, which is a natural or organic chemical compound that contains sulfur .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 235.65 g/mol. The physical and chemical properties of methanesulfonyl chloride, a related compound, include solubility in polar organic solvents such as alcohol and ether, a molar mass of 114.55 grams per mol, a density of 1.480 grams per cubic centimeter, a melting point of -32°C, and a boiling point of 62°C at 18 mm Hg or 161°C at 730 mm Hg .Scientific Research Applications
Synthesis and Chemical Transformations
Chemical Synthesis : (2-Nitrophenyl)methanesulfonyl Chloride is used in chemical synthesis. For instance, it has been utilized in the preparation of 1-(4-Nitrophenyl Methanesulfonyl) Pyrrolidine through multi-step reactions starting from benzyl chloride, demonstrating its role in complex organic syntheses (Xin Fei, 2004).
Electrochemical Properties : Research on p-nitrophenyl methyl sulfone, closely related to this compound, has revealed insights into its electrochemical properties, particularly in reactions involving electron-withdrawing substituents (Pilard et al., 2001).
Applications in Material Science
- Ionic Liquid and Energy Storage : A study on methanesulfonyl chloride, of which this compound is a derivative, showed its role in forming an ionic liquid with aluminum chloride, useful in the study of electrochemical properties of vanadium pentoxide films. This has implications for energy storage technologies (Su et al., 2001).
Biochemical Studies
- Investigating Radical Intermediates : In biochemical research, the reduction of methanesulfonyl chloride, a compound closely related to this compound, has been studied to understand the formation and behavior of radical intermediates in oxygenated solutions. This has implications for understanding complex biochemical reactions (Tamba et al., 2007).
Conformational and Spectroscopic Analysis
Conformational Studies : The compound has been used in the study of dipole moments and conformations of sulfonyl chlorides, which aids in understanding the molecular structure and behavior of similar compounds (Arbuzov et al., 1976).
Spectroscopic Investigations : this compound derivatives have been investigated in structural and spectroscopic studies, providing insights into their molecular interactions and structures (Binkowska et al., 2001).
Catalytic and Synthetic Chemistry
Palladium-Catalyzed Reactions : It has been used in palladium-catalyzed decarboxylative cross-coupling reactions, demonstrating its utility in the synthesis of diverse organic compounds (Shang et al., 2011).
Synthesis of Benzoxazoles : Methanesulfonic acid, related to this compound, has been found effective in the synthesis of benzoxazoles, highlighting its potential in creating complex organic molecules (Kumar et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2-nitrophenyl)methanesulfonyl Chloride is the alcohol group in organic compounds . The compound transforms an alcohol group into a sulfonic ester, creating what is termed an organic tosylate or mesylate .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The action of this compound affects the biochemical pathways of organic compounds. The transformation of an alcohol group into a sulfonic ester alters the compound’s structure and properties . This change can affect various downstream effects, such as the compound’s reactivity and stability.
Result of Action
The result of this compound’s action is the transformation of an alcohol group into a sulfonic ester in the target molecule . This transformation can significantly alter the target molecule’s properties, potentially affecting its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
(2-nitrophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFNUGYRWQHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401757 | |
Record name | (2-nitrophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24974-75-2 | |
Record name | (2-nitrophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-nitrophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.